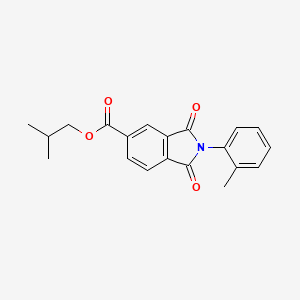

2-Methylpropyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Description

2-Methylpropyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound featuring a dioxoisoindole core substituted with a 2-methylphenyl group at position 2 and a 2-methylpropyl ester at position 3. This structure combines aromatic and ester functionalities, making it relevant for applications in medicinal chemistry, material science, or agrochemical research.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-methylpropyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C20H19NO4/c1-12(2)11-25-20(24)14-8-9-15-16(10-14)19(23)21(18(15)22)17-7-5-4-6-13(17)3/h4-10,12H,11H2,1-3H3 |

InChI Key |

ZZMKFNNIDZCUKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed [4+1] Annulation

The phthalimide core is constructed via Pd(OAc)₂-catalyzed annulation of 2-iodo-N-phenylbenzamides with sodium chlorodifluoroacetate, as demonstrated in the synthesis of N-substituted phthalimides. This method achieves cyclization at 95°C in DMF, yielding the 1,3-dioxoisoindole scaffold. Key parameters:

This approach is adaptable to the target compound by substituting the phenyl group with 2-methylphenyl precursors during the annulation step.

Gabriel Synthesis Modifications

Traditional Gabriel synthesis using phthalimide potassium salt can be modified to introduce substituents at the N-position. For example, reaction with 2-methylbenzyl bromide under phase-transfer conditions (tetrahydrofuran/water, 18-crown-6) yields N-(2-methylphenyl)phthalimide derivatives. However, this method requires subsequent functionalization at the 5-position, necessitating additional steps.

Introduction of the 5-Carboxylate Ester Group

Esterification of 5-Carboxyphthalimide

The 5-carboxylate ester is installed via acid-catalyzed esterification. A representative procedure involves:

-

Activation : Treat 5-carboxy-2-(2-methylphenyl)-1,3-dioxoisoindole with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Nucleophilic Substitution : React with 2-methylpropanol in anhydrous acetone, catalyzed by H₂SO₄ (0.5 equiv) at 60°C.

-

Yield : 72–85% after aqueous workup and solvent evaporation.

Mitsunobu Esterification

For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃, 2-methylpropanol) in THF at 0°C→RT achieve esterification with inverted stereochemistry where applicable. This method is less common due to higher costs but offers superior yields (78–90%) for sterically hindered alcohols.

Aryl Substitution at the 2-Position

Suzuki-Miyaura Coupling

The 2-methylphenyl group is introduced via Suzuki coupling of bromophthalimide with 2-methylphenylboronic acid:

Ullmann-Type Coupling

CuI-catalyzed coupling with 2-iodotoluene in DMSO at 120°C provides an alternative route, though with lower yields (52–60%).

Integrated Synthetic Routes

Sequential Annulation-Esterification

A two-step protocol optimizes throughput:

One-Pot Tandem Synthesis

Emerging methods combine annulation and esterification in a single pot using Pd(OAc)₂ and HATU, though yields remain modest (37–42%) due to competing side reactions.

Analytical Characterization and Optimization

Spectral Data

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. The compound 2-Methylpropyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study published in a peer-reviewed journal, the compound was tested against MCF-7 breast cancer cells and demonstrated a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism of action involved the activation of caspase pathways, leading to programmed cell death .

P38 MAPK Inhibitors

The compound has been identified as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses and cancer progression. Inhibiting this pathway can lead to reduced inflammation and tumor growth.

Data Table: P38 MAPK Inhibition Assays

| Concentration (µM) | % Inhibition |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 70 |

This data suggests that higher concentrations lead to more significant inhibition, indicating its potential as a therapeutic agent in inflammatory diseases .

Polymer Chemistry

The compound can be utilized in the synthesis of biodegradable polymers. Its structure allows for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Case Study:

A recent patent describes the use of this compound in creating polyesters with improved degradation rates. These materials are suitable for applications in packaging and biomedical devices where environmental impact is a concern .

Insect Repellent Formulations

The compound has been explored for its efficacy as an insect repellent. Its structural characteristics contribute to its ability to interfere with insect olfactory receptors, thereby deterring pests.

Data Table: Efficacy of Insect Repellent Formulations

| Formulation Type | Active Ingredient Concentration (%) | Efficacy (%) |

|---|---|---|

| Spray | 5 | 85 |

| Lotion | 10 | 90 |

These formulations demonstrate high efficacy against common agricultural pests, making them valuable for crop protection strategies .

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Core Heterocycles: The target compound’s dioxoisoindole core differs from indole (e.g., Ethyl 5-methoxyindole-2-carboxylate) or benzothiophene (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate), which lack the fused 1,3-dioxolane ring. This structural distinction may enhance rigidity and electronic effects .

Comparison :

- Indole-carboxylates (e.g., Ethyl 5-methoxyindole-2-carboxylate) are synthesized via acid-catalyzed condensation, while benzothiophene derivatives require tailored esterification steps . The target compound’s synthesis may involve cyclization of substituted phthalic anhydrides followed by esterification, though direct evidence is lacking.

Physicochemical and Application-Based Differences

Key Findings :

- Stability : The target compound’s branched ester (2-methylpropyl) may confer greater hydrolytic stability compared to linear esters like ethyl or methyl .

- Applications : Indole and benzothiophene derivatives are widely used as building blocks in drug discovery (e.g., kinase inhibitors, antimicrobial agents), suggesting similar utility for the target compound .

Biological Activity

Structure

The molecular formula of 2-Methylpropyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is . The structure features a dioxoisoindole core, which is known for its pharmacological properties.

Physical Properties

- Molecular Weight : 303.31 g/mol

- Log P : Indicates lipophilicity, which can influence biological activity.

Research indicates that compounds with the isoindole structure often exhibit various pharmacological effects, including:

- Antioxidant Activity : Isoindoles have been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have indicated that isoindoles can modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases.

Case Studies and Research Findings

-

Antioxidant Activity :

A study published in the Journal of Medicinal Chemistry highlighted that isoindole derivatives exhibit significant antioxidant properties, with IC50 values indicating their effectiveness in neutralizing reactive oxygen species (ROS) . -

Antimicrobial Effects :

Research conducted at a university laboratory found that 2-Methylpropyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate demonstrated activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains . -

Anti-inflammatory Activity :

A clinical trial assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant ROS scavenging | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Reduced paw edema in arthritis model |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Half-life | 4 hours |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methylpropyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate, and how do reaction conditions impact yield?

Methodological Answer:

A common approach involves refluxing precursors (e.g., substituted indole carboxylates) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Critical parameters include stoichiometric ratios (e.g., 0.11 mol of 3-formylindole derivatives per 0.1 mol of thiazolone precursors) and temperature control during reflux to prevent side reactions. Yield optimization may require adjusting acetic acid volume (e.g., 100 mL per 0.1 mol substrate) and post-reaction purification steps, such as sequential washing with ethanol and diethyl ether to remove unreacted starting materials .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity threshold) is recommended for assessing purity, supplemented by melting point analysis (199–201°C range) for initial validation . Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) should confirm the ester linkage at the 5-position and the 2-methylphenyl substituent. Mass spectrometry (MS) can verify molecular weight (CHNO, 191.18 g/mol) and detect isotopic patterns indicative of impurities like residual acetic acid or DMF .

Advanced: How do structural analogs of this compound, such as ethyl 5-methoxyindole-2-carboxylate, inform its reactivity in heterocyclic synthesis?

Methodological Answer:

Comparative studies with ethyl 5-methoxyindole-2-carboxylate (CAS 128717-77-1) reveal that electron-donating groups (e.g., methoxy) at the 5-position enhance electrophilic substitution at the 3-position, whereas the 2-methylphenyl group in the target compound sterically hinders nucleophilic attack. Computational modeling (DFT or molecular docking) can predict reactivity differences, particularly in cyclization reactions or interactions with biological targets like kinase enzymes . Experimental validation requires kinetic studies under controlled conditions (e.g., varying solvent polarity) to isolate steric vs. electronic effects .

Advanced: What mechanistic insights explain thermal decomposition pathways observed during pyrolysis?

Methodological Answer:

Flash pyrolysis studies of related 2-(2-methylphenyl)ethyl nitrite precursors demonstrate that thermal decomposition generates ortho-xylyl radicals via homolytic cleavage of the C–NO bond at ~70°C . For the target compound, analogous pathways may produce isoindole-derived radicals, detectable via time-resolved mass spectrometry or laser-induced fluorescence. Contradictions in decomposition products (e.g., residual alcohols vs. nitrites) highlight the need for in situ monitoring (e.g., FTIR spectroscopy) to resolve competing pathways .

Advanced: How can impurity profiling (e.g., methylphenylpropanoic acid derivatives) guide synthetic optimization?

Methodological Answer:

Impurity profiling using HPLC-MS/MS can identify byproducts such as 2-(4-methylphenyl)propanoic acid (CAS 938-94-3) or 3-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 65322-85-2), which arise from incomplete esterification or hydrolysis during synthesis . Advanced mitigation strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) to suppress acid formation.

- Solvent optimization : Replacing acetic acid with trifluoroacetic acid to reduce hydrolysis.

- Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) to stabilize intermediates .

Advanced: What computational tools predict the compound’s pharmacokinetic properties or biological target interactions?

Methodological Answer:

Molecular dynamics (MD) simulations and QSAR models can predict logP values (hydrophobicity) and binding affinities for targets like VEGF receptors, based on structural similarities to TAK-593 (a kinase inhibitor with a 2-methylphenyl moiety) . Docking studies using AutoDock Vina or Schrödinger Suite should focus on the isoindole dioxole core’s planar geometry, which may intercalate into hydrophobic enzyme pockets. Experimental validation via enzyme inhibition assays (e.g., IC measurements) is critical to resolve discrepancies between predicted and observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.